5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazolines .
Scientific Research Applications
5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(trifluoromethyl)pyrazole: Similar pyrazole ring structure but lacks the thiadiazole moiety.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Contains the thiadiazole ring but lacks the pyrazole ring.
1-Ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide: Similar pyrazole ring structure with a carboxamide group instead of the thiadiazole ring.
Uniqueness
The uniqueness of 5-[1-E
Properties
IUPAC Name |
5-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N5S/c1-2-16-5(8(9,10)11)4(3-13-16)6-14-15-7(12)17-6/h3H,2H2,1H3,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNUSGSFWRDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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